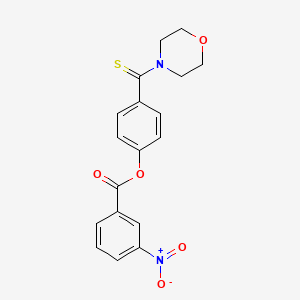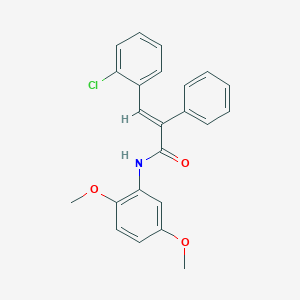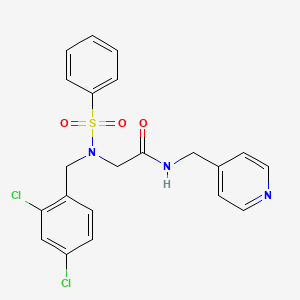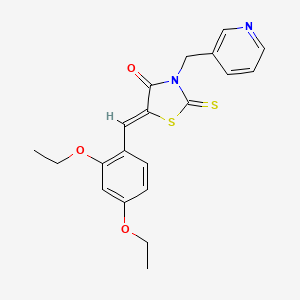![molecular formula C21H15BrN2O3 B3663807 (5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B3663807.png)
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Vue d'ensemble
Description
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining a bromophenyl group, a phenylfuran group, and an imidazolidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting urea with a suitable diketone under acidic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenylmethyl group, which can be achieved using bromine in the presence of a catalyst.
Attachment of the phenylfuran group: This is typically done through a condensation reaction between a furan derivative and a phenyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.
Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-3-[(4-chlorophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-[(4-fluorophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione
Uniqueness
The presence of the bromophenyl group in (5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione distinguishes it from its analogs, potentially leading to different reactivity and biological activity. This uniqueness can be leveraged in designing compounds with specific desired properties.
Propriétés
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c22-16-8-6-14(7-9-16)13-24-20(25)18(23-21(24)26)12-17-10-11-19(27-17)15-4-2-1-3-5-15/h1-12H,13H2,(H,23,26)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPWFUXXPQCICT-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}methyl)benzoic acid](/img/structure/B3663724.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-[(1-methylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3663728.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-cyclopentylacetamide](/img/structure/B3663735.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-chloro-4-methylphenyl)-N~2~-methylglycinamide](/img/structure/B3663741.png)

![N~2~-(4-methylbenzyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3663772.png)


![(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3663786.png)

![(5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE](/img/structure/B3663811.png)
![2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-methylacetamide](/img/structure/B3663819.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B3663824.png)
![2-(4-Bromophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3663828.png)
